2-Cyano-4-fluorobenzene-1-sulfonyl chloride
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Overview
Description
2-Cyano-4-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO2S . It has a molecular weight of 219.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is usually available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-6(9)3-5(7)4-10/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 219.62 .Scientific Research Applications
Molecular Structure and Spectroscopic Studies
- Vibrational Spectroscopic Analysis : 4-Cyano-2-methoxybenzenesulfonyl Chloride (a derivative of 2-Cyano-4-fluorobenzene-1-sulfonyl Chloride) has been studied for its vibrational spectroscopic properties. These studies include Fourier Transform Infrared Spectroscopy (FTIR) and theoretical methods, providing insights into the molecular geometry and spectroscopic characteristics of such compounds (Nagarajan & Krishnakumar, 2018).
Chemical Synthesis and Application
- Synthesis of Isoxazoles : 1-Bromoethene-1-sulfonyl fluoride, a compound related to this compound, has been used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles. This demonstrates the utility of such compounds in complex organic synthesis (Leng & Qin, 2018).
Pharmaceutical and Agricultural Applications
- High-Purity Compound Synthesis : The synthesis of high-purity 1-chloro-2,6-difluorobenzene, using sulfonyl chloride for directing fluorine substitution, shows the practical application of compounds like this compound in producing intermediates for pharmaceutical and agricultural products (Moore, 2003).
Hydrolysis and Catalysis
- Bifunctional Catalysis in Hydrolysis : The study of hydrolysis of various sulfonyl chlorides, including compounds similar to this compound, has provided insights into solvation and catalysis. This research contributes to understanding the chemical behavior of sulfonyl chlorides in different solvent environments (Ivanov et al., 2005).
Structural Studies and Material Synthesis
- Synthesis of Phthalocyanines : The use of compounds like 1,2-dicyano-4-sulfonyl chloride, related to this compound, in the synthesis of phthalocyanines highlights their role in creating materials with potential applications in electronics and pigments (Kondratenko et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 4-fluorobenzenesulfonyl chloride have been reported to modify protein side chains of tyrosine, lysine, and histidine and the alpha-nh2 group .
Mode of Action
It is known that sulfonyl chlorides, in general, are reactive electrophiles that can undergo nucleophilic substitution reactions . They can react with amines to form sulfonamides or with alcohols to form sulfonate esters .
Biochemical Pathways
It’s worth noting that sulfonyl chlorides are often used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been noted that the compound has high gi absorption .
Result of Action
Given its reactivity, it is likely to form covalent bonds with biological molecules, potentially altering their function .
Action Environment
The action of 2-Cyano-4-fluorobenzene-1-sulfonyl chloride can be influenced by environmental factors such as temperature and the presence of other reactive species . It should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Properties
IUPAC Name |
2-cyano-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-6(9)3-5(7)4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWBPZIFIFCHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261674-26-3 |
Source
|
Record name | 2-cyano-4-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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